N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound with the molecular formula C21H23N3O3S2 and a molecular weight of 429.55. It is a type of benzothiazole sulfonamide .
Synthesis Analysis
The synthesis of N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides, such as this compound, typically starts from simple commercially available building blocks. These include benzo[d]thiazole-2-thiol and primary and secondary amines. These are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide derivatives have been synthesized through various methods, including the coupling of base compounds with acid chlorides and reactions involving nitrogen nucleophiles. These processes often involve complex reactions and result in the creation of compounds with unique structural and chemical properties (Lynch et al., 2006); (Fahim & Ismael, 2021).
Characterization and Analysis
Various techniques like infrared spectroscopy, NMR spectroscopy, mass spectroscopy, and X-ray crystallography are used to characterize these compounds. These techniques help in understanding the molecular structure and properties of the synthesized compounds (Hong et al., 2015); (Yılmaz et al., 2015).
Biological Applications
Antimicrobial and Antifungal Activity
These compounds have shown promising results in antimicrobial and antifungal studies. The structure of these compounds, particularly the presence of thiazole rings and benzamide moieties, contributes to their efficacy against various bacterial and fungal species (Sych et al., 2019); (Chawla, 2016).
Anticancer Properties
Some derivatives have shown potential as anticancer agents. Their ability to induce apoptosis in cancer cell lines has been a significant area of research, highlighting their potential in cancer treatment (Patel et al., 2015); (Morgan et al., 1990).
Antiviral Applications
Research indicates potential application in antiviral therapy, including investigations into their effectiveness against COVID-19 and other viral diseases. This involves exploring how these compounds interact with viral proteins and potentially inhibit viral replication (Al-Soud et al., 2010); (Bikobo et al., 2017).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-11-15(2)13-24(12-14)29(26,27)17-9-7-16(8-10-17)20(25)23-21-22-18-5-3-4-6-19(18)28-21/h3-10,14-15H,11-13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAKVQVAAGJNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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